molecular formula C25H30N6O B4523212 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B4523212
M. Wt: 430.5 g/mol
InChI Key: NNVUMSDJRREOTA-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexene ring, a triazolopyridazine moiety, and a piperidine carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds structurally related to N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide have been synthesized through various chemical reactions. For instance, reactions involving heteroaromatic o-aminonitrile have led to the annelation of thieno[3,2-e]imidazo[1,2-c]pyrimidine moieties, yielding derivatives with pronounced antimicrobial activity (Bhuiyan et al., 2006). Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation showcases the potential for creating biologically important structures through metal-free oxidative N-N bond formation (Zheng et al., 2014).

Antimicrobial and Biological Activities

The antimicrobial activities of synthesized derivatives have been a significant area of research. A novel series of heterocyclic compounds including pyrazole, thiazole, and pyridine derivatives demonstrated potent insecticidal effects against the cotton leafworm, highlighting their potential as agricultural agents (Fadda et al., 2017). Furthermore, the synthesis and evaluation of sulfonamide thiazole derivatives as potential insecticidal agents against Spodoptera littoralis emphasize the role of these compounds in developing new pest control strategies (Soliman et al., 2020).

Potential Medical Applications

While explicitly excluding drug use, dosage, and side effects, it's worth mentioning that related compounds have shown promise in medical research. For example, derivatives with antitumor and antimicrobial activities have been synthesized, demonstrating the potential of these compounds in therapeutic applications (Riyadh, 2011). Additionally, the design and synthesis of Mycobacterium tuberculosis GyrB inhibitors from ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates highlight the role of these compounds in addressing infectious diseases (Jeankumar et al., 2013).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the triazolopy

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c32-25(26-16-13-19-7-3-1-4-8-19)21-14-17-30(18-15-21)23-12-11-22-27-28-24(31(22)29-23)20-9-5-2-6-10-20/h2,5-7,9-12,21H,1,3-4,8,13-18H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVUMSDJRREOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Reactant of Route 4
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

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